molecular formula C11H21N3O2 B1478758 2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one CAS No. 2091715-88-5

2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B1478758
CAS No.: 2091715-88-5
M. Wt: 227.3 g/mol
InChI Key: ULMPRJTYFBTATP-UHFFFAOYSA-N
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Description

2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Catalysis in Synthesis of Pharmaceutically Relevant Compounds : Piperazine, a component of the molecule , has been used as a low-cost and environmentally benign catalyst for synthesizing a range of functionalized 2-amino-3-cyano-4H-pyrans, compounds with pharmaceutical relevance. This process features a simple procedure and high yields, highlighting the catalyst's utility in large-scale synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).

Synthesis of Heterocyclic Compounds

  • Facilitation of One-Pot Synthesis : The molecule aids in the one-pot synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, key steps in the development of various heterocyclic compounds, under solvent-free conditions. This method is efficient and environmentally friendly, producing high yields (Amirnejad et al., 2013).

Anti-HIV Applications

  • Potential in Anti-HIV Drug Development : A derivative of this molecule has been explored for its anti-HIV properties. The synthesized compounds showed promise as non-nucleoside reverse transcriptase inhibitors, a crucial class of drugs in HIV treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Pharmaceutical Chemistry

  • Role in Pharmaceutical Synthesis : The molecule's derivatives are used as synthons for heterocyclic α-amino acids, contributing to the preparation of tripeptides with potential pharmaceutical applications. This includes exploring their solid-state conformations and potential as bioactive compounds (Strässler, Linden, & Heimgartner, 1997).

Synthesis of Pyrimidine Derivatives

  • Synthesis of Pyrimidine Compounds : The compound plays a role in synthesizing pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are crucial for various biochemical applications (Paronikyan et al., 2016).

Chemical Synthesis

  • Versatile Applications in Chemical Synthesis : The molecule is used in the synthesis of hybrid molecules based on the 1,3,5-triazine platform, showcasing its versatility in chemical synthesis. These compounds are noteworthy for potential biological studies (ChemChemTech, 2023).

Mechanism of Action

Properties

IUPAC Name

2-amino-1-[4-(oxan-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMPRJTYFBTATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
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2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
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2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
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2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one

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